molecular formula C18H11FN2OS B604521 (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 328071-33-6

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No. B604521
CAS RN: 328071-33-6
M. Wt: 322.4g/mol
InChI Key: XJTVQDUUEMDNTM-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential use in the treatment of cancer. FLT3 inhibitor is a small molecule that targets the FLT3 receptor, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.

Mechanism of Action

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor works by selectively binding to the (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile receptor, which is frequently mutated in AML and other hematological malignancies. (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile mutations result in constitutive activation of the receptor, leading to increased cell proliferation and survival. (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor blocks the activity of the mutant (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile receptor, thereby inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of the (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile receptor, leading to decreased cell proliferation and survival. (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor also induces apoptosis, or programmed cell death, in (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile-mutant AML cells. Additionally, (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor has several advantages for lab experiments, including its selective targeting of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile-mutant cells and its potential to enhance the efficacy of other therapies. However, (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor also has some limitations, including its potential toxicity and the development of drug resistance in some patients.

Future Directions

For (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers that can predict response to therapy, and the exploration of combination therapies that can enhance the efficacy of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor. Additionally, (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor may have potential applications in other cancer types beyond AML, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor involves several steps, including the preparation of the starting materials, the thiazole and hydroxyphenyl precursors, and the subsequent coupling reaction to form the final product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents under controlled conditions.

Scientific Research Applications

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor has been extensively studied in preclinical and clinical settings for its potential use in the treatment of AML and other hematological malignancies. Several research studies have shown that (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor can effectively inhibit the growth and proliferation of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile-mutant AML cells both in vitro and in vivo. (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile inhibitor has also been shown to enhance the efficacy of chemotherapy and other targeted therapies in AML.

properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-15-5-3-13(4-6-15)17-11-23-18(21-17)14(10-20)9-12-1-7-16(22)8-2-12/h1-9,11,22H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTVQDUUEMDNTM-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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